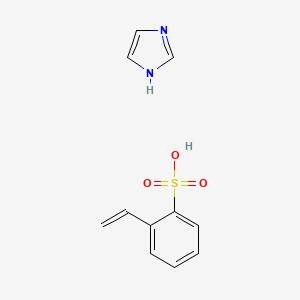
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol is an organic compound with the molecular formula C14H20O. This compound is a derivative of naphthalene and is characterized by the presence of four methyl groups and a hydroxyl group attached to the naphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol typically involves the hydrogenation of a precursor naphthalene derivative under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds through the reduction of the double bonds in the naphthalene ring, followed by the addition of methyl groups and a hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation reactors equipped with efficient catalysts and hydrogen gas supply systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions are carefully controlled to ensure the complete reduction of the naphthalene ring and the selective addition of the desired functional groups.
化学反応の分析
Types of Reactions
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
科学的研究の応用
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol is utilized in several scientific research fields, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In studies involving the interaction of organic compounds with biological systems.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups contribute to the hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol can be compared with other similar compounds, such as:
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-one: A ketone derivative with similar structural features but different reactivity.
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-amine: An amine derivative with distinct chemical properties and applications.
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-thiol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-9-5-6-10(2)12-11(9)7-8-14(3,4)13(12)15/h5-6,13,15H,7-8H2,1-4H3 |
InChIキー |
KTPKZALUFMLVPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC(C(C2=C(C=C1)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


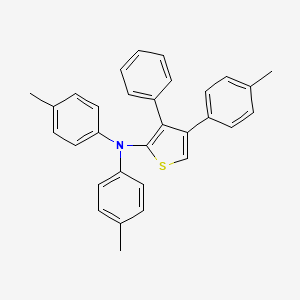
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
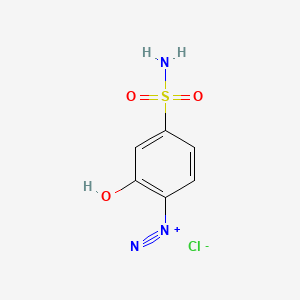
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)
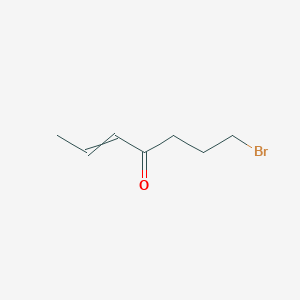

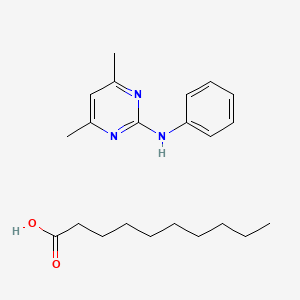
![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)
